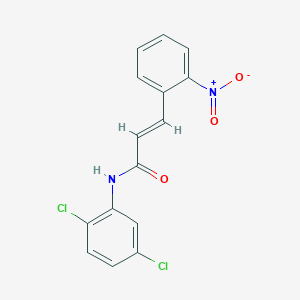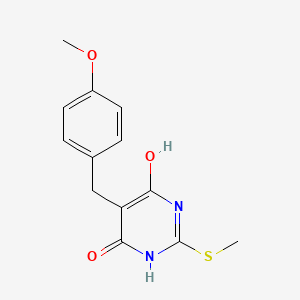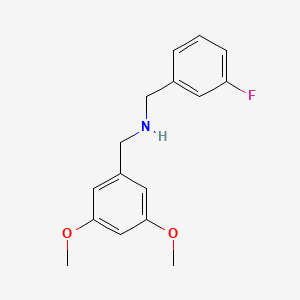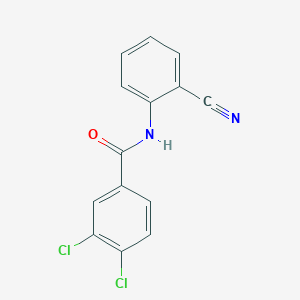
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DCNPA, is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is known for its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs).
作用機序
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide inhibits PTPs by binding to the active site of the enzyme, preventing it from removing phosphate groups from proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of PTPs can lead to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its selectivity for certain PTPs and its ability to inhibit these enzymes in a reversible manner. However, N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the downstream effects of PTP inhibition by N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide and its potential impact on various signaling pathways.
合成法
The synthesis of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 2,5-dichloroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride. This reaction results in the formation of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, which can be purified through recrystallization.
科学的研究の応用
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their specific functions.
特性
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-6-7-12(17)13(9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAFQSXULIRPW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)


![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)